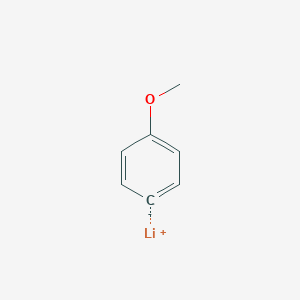

Lithium, (4-methoxyphenyl)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14774-77-7 |

|---|---|

Molecular Formula |

C7H7LiO |

Molecular Weight |

114.1 g/mol |

IUPAC Name |

lithium;methoxybenzene |

InChI |

InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |

InChI Key |

GVLUZLIABKNMAY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].COC1=CC=[C-]C=C1 |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of 4 Methoxyphenyl Lithium

Direct Lithiation Approaches

Direct lithiation methods are fundamental to the synthesis of organolithium compounds. These approaches typically involve the reaction of an organic halide with lithium metal or a metal-halogen exchange with a pre-formed organolithium reagent.

Ar-X + 2 Li → Ar-Li + LiX

Where Ar is the 4-methoxyphenyl group and X is a halogen (Br or I). The formation of the crystalline lithium halide (LiX) is a thermodynamically favorable process that helps drive the reaction to completion nih.gov. This direct synthesis is a classic and widely used technique for accessing aryllithium reagents.

The successful synthesis of (4-methoxyphenyl)lithium with high purity and yield is highly dependent on the careful control of several reaction parameters. These factors influence the reaction rate, the stability of the organolithium product, and the prevalence of side reactions.

The choice of solvent is critical in the synthesis of organolithium reagents. The outcome of the reaction of an aryl bromide with lithium can vary significantly with changes in solvent composition researchgate.net. While the reaction may not proceed in pure hydrocarbon solvents like heptane, the presence of even a small amount of a coordinating solvent, such as tetrahydrofuran (B95107) (THF), can facilitate a virtually quantitative exchange researchgate.net. Ethereal solvents like diethyl ether and THF are commonly used because they can solvate the lithium cation, breaking down the aggregates of the organolithium species and increasing their reactivity researchgate.net. However, in some cases, using a hydrocarbon medium with a minimal amount of a promoter like THF can be advantageous, especially for large-scale operations, to avoid issues associated with the high water solubility of THF during workup researchgate.net.

Table 1: Effect of Solvent System on Direct Lithiation of Aryl Halides

| Solvent System | Observation | Impact on Reaction |

|---|---|---|

| Pure Hydrocarbon (e.g., Hexane, Heptane) | Often no reaction or very slow reaction researchgate.net. | Low polarity is insufficient to stabilize the organolithium species. |

| Ethereal (e.g., Diethyl Ether, THF) | Reaction proceeds effectively. THF can significantly accelerate the reaction researchgate.net. | Coordinating solvents solvate the lithium cation, increasing reagent reactivity. |

Temperature is a crucial parameter that must be carefully controlled. The formation of organolithium reagents from lithium metal and organic halides is a highly exothermic process wikipedia.org. Reactions are typically conducted at low temperatures (e.g., 0 °C to -78 °C) to manage the reaction exotherm and prevent undesired side reactions nih.gov. These side reactions can include Wurtz-type coupling of the organolithium reagent with the starting aryl halide or reactions with the solvent itself. For instance, n-butyllithium can cleave THF, a process that is accelerated at higher temperatures researchgate.net. Maintaining a low temperature is essential for ensuring the stability of the (4-methoxyphenyl)lithium product and achieving high purity.

Table 2: General Effect of Temperature on Lithiation Reactions

| Temperature Range | General Outcome | Rationale |

|---|---|---|

| Ambient Temperature (>20°C) | Increased side reactions, potential for reagent decomposition researchgate.net. | Higher thermal energy promotes competing reaction pathways and solvent degradation. |

| Low Temperature (0°C to -20°C) | Controlled reaction, good yields. | Sufficiently low to mitigate many side reactions while allowing a practical reaction rate. |

The molar ratio of reactants, specifically the lithium metal to the aryl halide, is another key factor for optimization. A stoichiometric amount of two equivalents of lithium is required for every one equivalent of aryl halide, as one equivalent forms the organolithium product and the other forms the lithium halide salt nih.gov. In practice, a slight excess of lithium metal is often used to ensure the complete conversion of the aryl halide and to compensate for any passivated surfaces on the metal. The physical form of the lithium is also important; highly reactive forms like fine powders or dispersions can improve reaction rates and yields wikipedia.orgnih.gov. For example, recently developed lithium dendrites have been shown to be significantly more reactive than standard lithium powders chemrxiv.org.

Table 3: Impact of Reactant Stoichiometry (Lithium:Aryl Halide)

| Li:ArX Ratio | Expected Outcome | Considerations |

|---|---|---|

| < 2:1 | Incomplete conversion of the aryl halide. | Residual starting material will contaminate the product. |

| 2:1 | Stoichiometrically correct for full conversion. | May still result in incomplete reaction if the lithium surface is not fully active. |

To improve efficiency and expand the scope of direct lithiation, catalytic methods have been developed. A significant advancement is the use of aromatic electron carriers, such as naphthalene or 4,4′-di-tert-butylbiphenyl (DTBB), in catalytic amounts organic-chemistry.orgresearchgate.net. In this process, the aromatic compound reacts with lithium metal to form a highly reactive radical anion. This radical anion then acts as a homogeneous electron transfer agent, facilitating the reduction of the aryl halide to the corresponding aryllithium species under very mild conditions researchgate.net.

This catalytic approach is often more reactive than using stoichiometric amounts of the preformed lithium-arene complex, allowing for lithiation reactions that might otherwise fail researchgate.net. Kinetic studies suggest that a naphthalene dianion may be the active electron-carrying agent in these catalytically driven chlorine-lithium exchange processes researchgate.netresearchgate.net. This method provides a cleaner reaction with a simpler work-up, as the bulk of the aromatic catalyst does not need to be removed from the final product mixture researchgate.net. This technique is particularly useful for the reductive lithiation of alkyl phenyl thioethers and can even be applied to certain alkyl chlorides nih.gov.

Table 4: Catalytic Systems for Enhanced Direct Lithiation

| Catalyst | Role | Advantages |

|---|---|---|

| Naphthalene | Forms a radical anion/dianion with lithium to act as an electron carrier organic-chemistry.orgresearchgate.net. | Requires only a catalytic amount, leads to cleaner reactions, and enables lithiation under mild conditions researchgate.net. |

Utilization of Highly Reactive Lithium Metal Morphologies (e.g., Dendrites)

A significant advancement in the synthesis of organolithium reagents involves the use of highly reactive forms of lithium metal. chemistryviews.orgchemrxiv.org Traditional lithium sources like pellets, rods, or foils have limited surface area, which can impact reaction rates. chemrxiv.org To overcome this, methodologies have been developed to create lithium with a much greater surface area and reactivity.

One such method involves the preparation of lithium dendrites. This is achieved by dissolving lithium metal in liquid ammonia at low temperatures (e.g., -78 °C) and then slowly evaporating the ammonia. chemistryviews.orgorgsyn.org This process results in the growth of crystalline lithium dendrites on the walls of the reaction vessel. chemistryviews.orgorgsyn.org These dendrites possess a significantly larger surface area compared to commercially available lithium powders—approximately 100 times greater (115,000 cm²/g for dendrites vs. 1,100 cm²/g for powders). chemistryviews.orgresearchgate.net

The increased surface area and clean surfaces of these freshly prepared dendrites lead to substantial enhancements in reaction rates for the preparation of organolithium compounds. researchgate.netnih.gov This highly activated lithium can be used for the reproducible synthesis of organolithium reagents, offering a practical advantage for laboratory-scale preparations from inexpensive and readily available lithium sources. chemistryviews.orgchemrxiv.org This method allows for the synthesis of a wide variety of organolithium species that were previously accessible only with the use of industrial lithium powders. chemrxiv.org

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a cornerstone reaction for the preparation of many organolithium compounds, including (4-methoxyphenyl)lithium. wikipedia.org This kinetically controlled process is typically very fast, often exceeding the rates of nucleophilic addition and even proton transfer. wikipedia.orgharvard.edu The general reactivity trend for the halogen is I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org

A common and efficient method for generating (4-methoxyphenyl)lithium is through the lithium-halogen exchange reaction starting from an aryl halide precursor. smolecule.com p-Bromoanisole (4-bromoanisole) is a frequently used substrate for this purpose. prepchem.comacs.orgwikipedia.org The reaction involves treating p-bromoanisole with an alkyllithium reagent, which rapidly exchanges its lithium atom for the bromine atom on the aromatic ring, yielding the desired (4-methoxyphenyl)lithium and an alkyl bromide byproduct. wikipedia.orgprepchem.com The para-methoxy group on the ring helps to stabilize the resulting aryllithium species. smolecule.com

The choice of alkyllithium reagent is crucial for a successful exchange reaction. n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are broadly employed for this purpose. wikipedia.orgwikipedia.orgnih.gov

n-Butyllithium (n-BuLi): This reagent is widely used for the synthesis of (4-methoxyphenyl)lithium from p-bromoanisole. prepchem.comacs.org The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, such as -78 °C, to maintain the stability of the temperature-sensitive organolithium product. smolecule.comprepchem.com

tert-Butyllithium (t-BuLi): As a stronger base and more reactive nucleophile than n-BuLi, t-BuLi is also highly effective for lithium-halogen exchange reactions. wikipedia.orgrsc.org A general procedure involves the dropwise addition of t-BuLi to a solution of the aryl bromide in dry THF at -78 °C. rsc.org When using t-BuLi, it is common to use two or more equivalents; the first equivalent performs the exchange, and the subsequent equivalents react with the tert-butyl halide byproduct formed. harvard.edu

| Reagent | Substrate | Solvent | Temperature | Typical Reaction Time |

| n-Butyllithium | p-Bromoanisole | Tetrahydrofuran (THF) | -78 °C | 15 minutes |

| tert-Butyllithium | Aryl Bromides | Tetrahydrofuran (THF) | -78 °C | ~1 hour |

This table presents typical conditions for lithium-halogen exchange reactions.

The precise mechanism of the lithium-halogen exchange has been a subject of extensive study, with evidence supporting two primary competing pathways:

Ate-Complex Mechanism: This pathway involves a nucleophilic attack of the carbanionic portion of the alkyllithium reagent on the halogen atom of the aryl halide. wikipedia.orgstackexchange.com This forms a transient, reversible intermediate known as an "ate-complex". wikipedia.orgharvard.edu This complex then rearranges to form the more stable aryllithium product and the alkyl halide. smolecule.com The existence of such ate-complexes has been supported by kinetic studies and the successful crystallization and X-ray analysis of a related intermediate. wikipedia.orgharvard.edu

Single Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the alkyllithium reagent to the aryl halide, generating a radical anion and a radical cation. stackexchange.compku.edu.cn These radical intermediates can then combine and rearrange to form the final products. Evidence for this pathway comes from experiments that have detected radical species during the reaction. pku.edu.cn

The dominant mechanism can depend on various factors, including the specific substrates, the solvent system, and the reaction temperature. stackexchange.comstackexchange.com

A significant challenge in working with organolithium reagents like (4-methoxyphenyl)lithium is their instability, which often necessitates immediate use after generation (in-situ consumption). Microfluidic technology offers a powerful solution to this problem. acs.org

An integrated glass microfluidic device can be used to perform the bromine-lithium exchange reaction between p-bromoanisole and n-BuLi. acs.org This "telescoped" approach allows for the rapid synthesis of p-methoxyphenyllithium in a first stage, followed by its immediate reaction with an electrophile in a second stage within the same device. acs.org

Research has shown that this method dramatically improves reaction efficiency. In a microfluidic system, the reaction can be completed within 1 second with a yield of 95%. acs.org In contrast, the equivalent reaction in a traditional batch system requires 1 minute and achieves a much lower yield of 49%. acs.org The study also identified that using a small amount of THF in n-hexane as the solvent and maintaining higher flow rates of the reagents led to optimal results. acs.org

| Synthesis Method | Reaction Time | Yield |

| Microfluidic Device | 1 second | 95% |

| Batch System | 1 minute | 49% |

This table compares the efficiency of microfluidic vs. batch synthesis of (4-methoxyphenyl)lithium followed by quenching. acs.org

Transmetalation Strategies

Transmetalation is another reliable synthetic route for preparing (4-methoxyphenyl)lithium. smolecule.com This method typically involves a two-step process:

Formation of a Grignard Reagent: First, a Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared by reacting 4-bromoanisole (B123540) with magnesium metal. smolecule.com

Metal Exchange: The prepared Grignard reagent is then treated with a lithium source, such as a lithium halide. This results in the exchange of the magnesium-carbon bond for a lithium-carbon bond, yielding (4-methoxyphenyl)lithium and a magnesium halide salt. smolecule.com

This process requires careful temperature control, with optimal conditions typically between -78 °C and 0 °C, to prevent the decomposition of the sensitive organolithium product. The choice of solvent is also critical, with ethereal solvents like diethyl ether and tetrahydrofuran being preferred as they provide the necessary coordination for both the Grignard precursor and the final organolithium compound. smolecule.com

Conversions from Organotin Precursors via Tin-Lithium Exchange

The tin-lithium exchange reaction is a powerful and widely used method for the preparation of organolithium reagents. This transmetallation process involves the reaction of an organostannane with an organolithium reagent, typically n-butyllithium, to generate a new organolithium species and a tetraorganotin byproduct. The equilibrium of this reaction is driven by the formation of the more stable organolithium compound.

In the context of synthesizing (4-methoxyphenyl)lithium, the corresponding organotin precursor, (4-methoxyphenyl)trialkylstannane, is treated with n-butyllithium. The reaction proceeds rapidly, even at low temperatures, due to the favorable exchange between the more electropositive tin and lithium on the aromatic ring.

General Reaction Scheme: (4-MeOC₆H₄)SnR₃ + n-BuLi → (4-MeOC₆H₄)Li + n-BuSnR₃

This method is particularly advantageous as the organostannane precursors can be readily prepared and purified, and the tin-lithium exchange often proceeds with high regioselectivity and yield. The choice of the alkyl group (R) on tin can influence the reaction rate and the ease of separation of the tin byproduct.

| Precursor | Reagent | Product | Byproduct |

| (4-methoxyphenyl)tributylstannane | n-Butyllithium | (4-methoxyphenyl)lithium | Tetrabutyltin |

| (4-methoxyphenyl)trimethylstannane | n-Butyllithium | (4-methoxyphenyl)lithium | Butyltrimethyltin |

Transmetallation involving Silicon to Copper Species

While less common than tin-lithium exchange for the direct synthesis of aryllithiums, transmetallation sequences involving silicon and copper can play a role in the functionalization of the (4-methoxyphenyl) group. Typically, an organosilane precursor is first converted to an organolithium or organocuprate reagent. The transmetallation from silicon to a more reactive metallic species is often facilitated by an activator, such as a fluoride source, which cleaves the silicon-carbon bond.

In a potential pathway, a (4-methoxyphenyl)silane could be treated with an organolithium reagent in the presence of a copper(I) salt. This would generate a lithium (4-methoxyphenyl)cuprate, a softer nucleophile than the corresponding organolithium, which can be advantageous in certain synthetic applications, such as conjugate additions. The direct transmetallation from silicon to lithium to form (4-methoxyphenyl)lithium is less favorable due to the relative stability of the C-Si bond compared to the C-Sn bond.

Directed ortho-Metalation (DoM) and Related Regioselective Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position.

Metalation of Arenes with Directing Metalation Groups (DMGs)

The methoxy (B1213986) group (-OCH₃) in anisole (B1667542) and its derivatives is an effective DMG. mt.comnih.govacs.org The lone pair of electrons on the oxygen atom coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium or sec-butyllithium), positioning the base for the abstraction of a proton from the ortho-carbon. nih.govacs.org This proximity effect leads to the highly regioselective formation of the 2-lithiated species. In the case of anisole itself, this would be 2-lithioanisole. To generate (4-methoxyphenyl)lithium, one would need to start with a precursor where the 4-position is unsubstituted and is the target for subsequent functionalization after a different position has been lithiated and reacted. However, for the direct formation of an aryllithium where the lithium is at the 4-position relative to a directing group, a different substitution pattern on the starting material would be required.

For the purpose of this article, focusing on the synthesis of "(4-methoxyphenyl)lithium," it is important to clarify that DoM on anisole itself would yield 2-lithioanisole, not (4-methoxyphenyl)lithium. The generation of (4-methoxyphenyl)lithium via a metalation strategy would typically start from 4-haloanisole via halogen-metal exchange.

Synergistic Deprometallation-Functionalization Sequences with Heterobimetallic Systems (e.g., LiTMP/ZnCl₂)

The reactivity and selectivity of lithiation reactions can be significantly enhanced through the use of heterobimetallic systems. A prominent example is the combination of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) with zinc chloride (ZnCl₂). nih.govresearchgate.net These "TMP-zincates" exhibit unique reactivity compared to their individual components. nih.govnih.gov

In the context of anisole metalation, the use of a LiTMP/ZnCl₂ mixture can lead to the formation of a zincated intermediate. nih.gov The reaction proceeds via an initial lithiation at the ortho position, followed by an in-situ transmetallation with ZnCl₂ to give a more stable and often more selective organozinc species. This synergistic approach can offer advantages in terms of functional group tolerance and reduced side reactions. The resulting organozinc reagent can then be used in a variety of cross-coupling reactions.

| Reagent System | Substrate | Intermediate | Key Feature |

| LiTMP / ZnCl₂ | Anisole | ortho-zincated anisole | Enhanced stability and selectivity of the metalated species. nih.govresearchgate.net |

Enantioselective Metalation Employing Chiral Bases

The use of chiral lithium amide bases allows for the enantioselective deprotonation of prochiral substrates, leading to the formation of chiral organolithium compounds. While the direct enantioselective metalation of the methyl group of a substituted anisole derivative is a more common application of this strategy, the concept can be extended to the enantioselective functionalization of molecules containing the (4-methoxyphenyl) moiety.

For instance, if a prochiral center is present elsewhere in a molecule containing a 4-methoxyphenyl group, a chiral lithium amide could selectively deprotonate one of the enantiotopic protons, leading to a configurationally stable chiral organolithium intermediate. Subsequent reaction with an electrophile would then yield an enantioenriched product. The efficiency and stereoselectivity of such reactions are highly dependent on the structure of the substrate, the chiral base, and the reaction conditions. Chiral lithium amides derived from readily available chiral amines are often employed for this purpose. nih.gov

Advanced Analytical Techniques for Reagent Characterization During Preparation

Due to the reactive and often thermally unstable nature of organolithium reagents, their characterization during preparation requires specialized analytical techniques that allow for in-situ and real-time monitoring.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the real-time analysis of organolithium reactions. researchgate.netnih.govcardiff.ac.uk By using a flow-NMR setup or by conducting the reaction directly within an NMR tube at low temperatures, it is possible to monitor the consumption of starting materials and the formation of the organolithium species. tue.nl ¹H, ¹³C, and ⁷Li NMR spectroscopy can provide structural information and quantitative data on the concentration of the desired product. nih.gov This technique is invaluable for optimizing reaction conditions and understanding reaction kinetics.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another valuable technique for the in-situ monitoring of chemical reactions. mt.commt.comthermofisher.comijsdr.orgresearchgate.netdoaj.orgnih.gov By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, real-time spectral data can be collected. thermofisher.com The disappearance of vibrational bands corresponding to the C-H bond being deprotonated and the appearance of new bands associated with the C-Li bond can be monitored to track the progress of the lithiation. mt.com This method is particularly useful for determining reaction endpoints and identifying the formation of intermediates. mt.com

These advanced analytical techniques provide crucial insights into the formation and stability of (4-methoxyphenyl)lithium, enabling better control over its synthesis and subsequent reactions.

Spectroscopic Validation for Purity Assessment (e.g., ¹H NMR)

The direct spectroscopic analysis of (4-methoxyphenyl)lithium by techniques such as ¹H NMR is challenging due to its high reactivity and instability. However, ¹H NMR spectroscopy is an invaluable tool for assessing the purity of the prepared reagent, primarily by confirming the consumption of the starting material (e.g., 4-bromoanisole) and by analyzing a derivatized product.

After the synthesis, a small aliquot of the reaction mixture can be quenched with a suitable electrophile, such as water or an aldehyde. The resulting product, 4-methoxyphenol or a corresponding alcohol, can then be readily analyzed by ¹H NMR. The spectrum of the derivatized product should confirm the presence of the 4-methoxyphenyl group and the absence of the starting aryl halide.

The expected ¹H NMR signals for the aromatic protons of a 4-methoxyphenyl group typically appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to OCH₃) | 6.8 - 7.0 | Doublet | ~8-9 |

| Aromatic (meta to OCH₃) | 7.2 - 7.6 | Doublet | ~8-9 |

| Methoxy (OCH₃) | ~3.8 | Singlet | N/A |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivatized product.

The absence of signals corresponding to the starting 4-bromoanisole in the ¹H NMR spectrum of the derivatized product is a strong indicator of a successful and complete lithium-halogen exchange reaction, thereby implying the purity of the (4-methoxyphenyl)lithium solution.

Structural Elucidation and Aggregation Phenomena of Organolithium Species

Oligomeric and Polymeric Architectures in Solid and Solution States

Organolithium reagents exist as aggregates, which can be thought of as oligomers or polymers of the fundamental R-Li unit. This aggregation significantly impacts their solubility, stability, and reactivity.

Factors Governing Degree of Aggregation (e.g., Organic Substituent, Auxiliary Ligands, Solvent Polarity)

The aggregation state of an organolithium compound is a delicate balance of several factors:

Organic Substituent: The steric bulk and electronic nature of the organic group (in this case, 4-methoxyphenyl) are critical. Generally, sterically less demanding groups, like phenyllithium (B1222949), tend to form higher-order aggregates such as tetramers or dimers. The 4-methoxy substituent is not exceptionally bulky, suggesting that aggregates like dimers or tetramers would be plausible. The electron-donating nature of the methoxy (B1213986) group could also influence the electronic environment of the carbanionic center, potentially affecting aggregate stability, though specific studies on this effect for (4-methoxyphenyl)lithium are absent.

Auxiliary Ligands: Lewis bases, such as ethers and amines, are frequently used as solvents or additives and play a crucial role in determining the aggregation state. These ligands coordinate to the lithium atoms, breaking down larger aggregates into smaller, often more reactive, species. For instance, strongly coordinating ligands like tetramethylethylenediamine (TMEDA) or pentamethyldiethylenetriamine (PMDTA) can deaggregate tetrameric or dimeric species into dimers or even monomers. wisc.edu

Solvent Polarity: The choice of solvent is paramount. In non-coordinating hydrocarbon solvents, organolithiums typically form higher aggregates (e.g., hexamers for n-butyllithium) to stabilize the polar C-Li bond. In coordinating ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), these aggregates are typically broken down. For example, phenyllithium exists as a mixture of tetramers and dimers in diethyl ether, but predominantly as a dimer in the more strongly coordinating THF. wisc.edu It is reasonable to hypothesize that (4-methoxyphenyl)lithium would follow a similar trend.

Specific Aggregate Forms (e.g., Cubane-Type Clusters, Dimeric and Tetrameric Arrangements)

Without direct experimental evidence for (4-methoxyphenyl)lithium, its potential aggregate structures can be inferred from related compounds:

Dimeric and Tetrameric Arrangements: These are the most common forms for aryllithium compounds. Dimeric structures typically feature a planar four-membered Li-C-Li-C ring. Tetrameric structures often adopt a distorted cubane-type geometry, with lithium and the ipso-carbon atoms of the aryl group occupying alternating vertices of the cube. Phenyllithium, for example, forms a tetrameric ether solvate in the solid state. wisc.edu

Cubane-Type Clusters: The tetrameric form, [RLi]₄, is a classic example of a cubane-type cluster. This arrangement is particularly common for less sterically hindered organolithiums in non-polar or weakly coordinating solvents.

Formation and Characterization of Mixed Organolithium Aggregates

Organolithium compounds can form mixed aggregates with other lithium salts (e.g., LiBr, LiI) or with different organolithium species. These mixed aggregates can have structures, solubilities, and reactivities that differ significantly from their parent homo-aggregates. For example, studies on methyllithium (B1224462) have shown the formation of various mixed tetrameric clusters, such as [Me₃Li₄I] and [Me₂Li₄I₂], in the presence of lithium iodide. While the formation of mixed aggregates involving (4-methoxyphenyl)lithium is theoretically possible, no such species have been experimentally characterized in the available literature.

Advanced Spectroscopic and Crystallographic Techniques for Structural Characterization

The definitive determination of organolithium aggregate structures relies on powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics

NMR spectroscopy is the primary tool for investigating the structure, aggregation state, and dynamic behavior of organolithium compounds in solution. Key NMR techniques include:

Multinuclear NMR (¹H, ¹³C, ⁷Li, ⁶Li): By analyzing chemical shifts, signal integrations, and spin-spin coupling constants, the nature of the species in solution can be determined.

¹³C-¹Li Coupling: The multiplicity of the ipso-carbon signal (the carbon bonded to lithium) due to coupling with ⁶Li (I=1) or ⁷Li (I=3/2) can directly indicate the number of lithium atoms in the aggregate.

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which correlates with their size. It allows for the differentiation of monomers, dimers, and higher-order aggregates coexisting in solution.

Variable Temperature (VT) NMR: These studies provide information on the dynamic equilibria between different aggregate states.

While these NMR methods are standard for characterizing organolithium reagents, no specific studies applying them to determine the aggregation number or solution dynamics of Lithium, (4-methoxyphenyl)- could be found in the surveyed literature.

¹H NMR for Probing Environmental Changes and Reaction Progress

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for monitoring the environmental changes around the aromatic ring of (4-methoxyphenyl)lithium. The chemical shifts of the aromatic protons are highly sensitive to the electronic distribution within the molecule, which is in turn influenced by the aggregation state and solvent coordination.

Upon lithiation of anisole (B1667542) to form (4-methoxyphenyl)lithium, a significant upfield shift is expected for the protons ortho and meta to the carbon-lithium bond due to the increased electron density on the aromatic ring. The methoxy protons would also experience a shift, although typically less pronounced.

¹H NMR is also an invaluable tool for monitoring reaction progress in real-time. researchgate.netnih.govrsc.org By observing the disappearance of the signals corresponding to the starting material (e.g., 4-bromoanisole (B123540) or anisole) and the appearance of new signals for the (4-methoxyphenyl)lithium species and subsequent products, the kinetics and completeness of a reaction can be determined. Changes in the aromatic region of the spectrum can indicate the formation of different aggregates or reaction intermediates during a transformation.

Table 1: Representative ¹H NMR Chemical Shifts

This table illustrates the expected shifts for protons in related compounds, providing a basis for interpreting the spectra of (4-methoxyphenyl)lithium.

| Compound | Proton | Representative Chemical Shift (δ, ppm) |

| Anisole | Aromatic | 6.8 - 7.3 |

| -OCH₃ | ~3.8 | |

| 4-Biphenylmethanol | Aromatic | 7.3 - 7.6 |

| 4,4'-Dimethoxy-1,1'-biphenyl | Aromatic | 6.96, 7.48 rsc.org |

| -OCH₃ | 3.84 rsc.org |

Note: Data is illustrative and actual shifts for (4-methoxyphenyl)lithium would depend on solvent and aggregation state.

¹³C NMR for Distinctive Carbon-Lithium Bond Signatures and Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers more direct insight into the structure of organolithium aggregates, particularly through the chemical shift of the ipso-carbon (the carbon atom directly bonded to lithium). This resonance is exceptionally sensitive to the electronic environment and the degree of aggregation.

For aryllithium compounds, the ipso-carbon signal is typically found far downfield from other aromatic carbons. oregonstate.edu Crucially, different aggregation states (e.g., dimer vs. tetramer) exhibit distinct chemical shifts for this carbon. For phenyllithium in diethyl ether, the ipso-carbon of the tetramer resonates at approximately 174.0 ppm, while the dimer appears at a different chemical shift. wisc.edu

The electron-donating 4-methoxy group in (4-methoxyphenyl)lithium is expected to influence the chemical shifts of the aromatic carbons compared to phenyllithium. The ipso-carbon would still be the most deshielded, and its position would remain a key indicator of the aggregation state. The chemical shift of the methoxy carbon (~55-60 ppm) can also be affected by solvent coordination and aggregation, though to a lesser extent than the ipso-carbon. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for (4-methoxyphenyl)lithium Aggregates

Based on data from phenyllithium and other substituted aryllithiums. wisc.edunih.govnih.gov

| Carbon Position | Dimer Aggregate (Expected δ, ppm) | Tetramer Aggregate (Expected δ, ppm) |

| C-Li (ipso) | 170 - 185 | 170 - 185 (distinct from dimer) |

| C-ortho | 140 - 150 | 140 - 150 |

| C-meta | 110 - 120 | 110 - 120 |

| C-para (-OCH₃) | 155 - 165 | 155 - 165 |

| -OCH₃ | 55 - 60 | 55 - 60 |

⁷Li NMR for Direct Observation of Lithium Coordination Environments and Chemical Shifts

Lithium-7 (⁷Li) NMR spectroscopy provides a direct window into the immediate environment of the lithium cation. nih.gov Since ⁷Li is a quadrupolar nucleus (I = 3/2), its resonance is sensitive to the symmetry of the electric field gradient at the nucleus, which is determined by the number and type of atoms in its coordination sphere. goettingen-research-online.denih.gov

Different aggregation states and solvation numbers result in distinct ⁷Li chemical shifts. For example, a tetrameric (RLi)₄ cluster, where each lithium is coordinated to three carbon atoms and likely one solvent molecule, will have a different chemical shift from a dimeric (RLi)₂ species, where each lithium is coordinated to two carbons and typically two solvent molecules. The formation of separated ion pairs (SIPs) or contact ion pairs (CIPs) also dramatically affects the ⁷Li chemical shift. Generally, a higher degree of coordination by solvent molecules leads to a more shielded (upfield) lithium resonance.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Weight and Aggregation State Elucidation

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful non-invasive technique for determining the size and, by extension, the aggregation state of molecules in solution. researchgate.net The experiment measures the translational diffusion coefficient (D) of a molecule, which is inversely related to its hydrodynamic radius according to the Stokes-Einstein equation.

By measuring the diffusion coefficients of the solvent and the organolithium species, the relative sizes of the aggregates can be determined. Larger aggregates, such as tetramers, will diffuse more slowly (smaller D value) than smaller aggregates like dimers or monomers. This allows for the simultaneous observation and characterization of multiple coexisting aggregate species in solution, providing a clear picture of the aggregation equilibrium. researchgate.net

Hetero-nuclear J Coupling Constants (e.g., ¹³C-⁶Li and ¹³C-⁷Li) for Quantifying Li-C Interactions

One of the most definitive methods for determining the aggregation state of an organolithium compound is the measurement of one-bond scalar coupling constants between carbon and lithium isotopes (¹J(¹³C,⁶Li) or ¹J(¹³C,⁷Li)). wisc.edu Because ⁶Li has a spin I=1 and ⁷Li has a spin I=3/2, the multiplicity of the ipso-carbon signal reveals the number of lithium atoms it is directly bonded to.

A monomer (R-Li) would show a 1:1:1 triplet for ¹³C-¹⁶Li coupling or a 1:1:1:1 quartet for ¹³C-¹⁷Li coupling.

A dimer , where the ipso-carbon is coupled to two lithium atoms, would exhibit a five-line pattern (quintet).

A tetramer , with the ipso-carbon coupled to three lithium atoms in a cubane-like structure, would show a seven-line pattern (septet).

For example, studies on phenyllithium have shown an apparent septet for the ipso-carbon of the tetramer with ¹J(C,Li) ≈ 5.1 Hz, and a different multiplet for the dimer with ¹J(C,Li) ≈ 7.6 Hz. wisc.edu These coupling constants provide unambiguous evidence for the connectivity within the aggregate core.

Dynamic NMR Studies for Revealing Fluxional Behavior and Exchange Processes

Organolithium aggregates are not static entities; they are often fluxional, undergoing rapid exchange processes on the NMR timescale. ilpi.commdpi.comwikipedia.org Dynamic NMR (DNMR) techniques, particularly variable-temperature (VT) NMR, are used to study these processes. nih.govslideshare.net

Two main types of exchange are observed:

Intra-aggregate exchange: This involves the rearrangement of bonds within a single aggregate, such as the rapid exchange of lithium positions in a dimer or tetramer.

Inter-aggregate exchange: This is the exchange of monomer units between different aggregates, for example, between a dimer and a tetramer.

At low temperatures, these exchange processes may be slow enough on the NMR timescale to allow for the observation of distinct signals for each species. As the temperature is raised, the rate of exchange increases, causing the NMR signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. Analysis of the line shapes as a function of temperature can provide quantitative kinetic and thermodynamic parameters (e.g., ΔG‡, ΔH‡, ΔS‡) for these exchange processes.

Impact of Coordinating Solvents (e.g., THF, Diethyl Ether, TMEDA, HMPA) on Aggregate Structure and Coordination Sphere

The structure and reactivity of (4-methoxyphenyl)lithium are profoundly influenced by the choice of solvent. Coordinating (Lewis basic) solvents solvate the lithium cation, breaking down larger, less reactive aggregates into smaller, more reactive ones. oregonstate.edu The strength of the solvent-lithium interaction dictates the position of the aggregation equilibrium.

Diethyl Ether (Et₂O): As a relatively weak coordinating solvent, diethyl ether typically supports a mixture of tetrameric and dimeric aggregates for aryllithium compounds like phenyllithium. wisc.edu

Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether. In THF, phenyllithium exists predominantly as a mixture of dimers and monomers. wisc.eduacs.org The addition of even small amounts of THF to an ether solution can completely convert tetramers into dimers. acs.org

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine that coordinates strongly to lithium. In weakly polar solvents like ethers, TMEDA effectively breaks down tetramers to form stable, solvated dimers, such as [(ArLi)₂(TMEDA)₂]. wisc.eduresearchgate.net However, in THF, its effect on the dimer/monomer ratio is less pronounced. acs.org

Hexamethylphosphoramide (HMPA): HMPA is an extremely powerful coordinating solvent. The addition of HMPA, even in stoichiometric amounts, can deaggregate organolithium clusters completely to form monomeric species. acs.orgmdpi.comresearchgate.netarkat-usa.org These monomers are highly solvated by HMPA and are often exceptionally reactive. In some cases, HMPA can promote the formation of solvent-separated ion pairs (SSIPs), further enhancing reactivity. acs.org

The internal ether functionality of the 4-methoxy group in (4-methoxyphenyl)lithium might play a minor role in intramolecular coordination, potentially influencing the aggregation equilibrium slightly compared to unsubstituted phenyllithium. However, the dominant factor in determining the aggregation state remains the external coordinating solvent.

Table 3: Summary of Solvent Effects on Aryllithium Aggregation

| Solvent | Coordinating Ability | Predominant Aggregate(s) for Phenyllithium |

| Diethyl Ether | Weak | Tetramer, Dimer wisc.edu |

| Tetrahydrofuran (THF) | Moderate | Dimer, Monomer acs.org |

| TMEDA | Strong (Chelating) | Dimer (in Ether), Monomer wisc.eduresearchgate.net |

| HMPA | Very Strong | Monomer, Separated Ion Pairs acs.orgmdpi.com |

Role of Intramolecular Coordination by Heteroatom-Containing Substituents

Heteroatom-containing substituents on the organic framework of an organolithium reagent can play a crucial role in determining its aggregation state through intramolecular coordination. The presence of atoms with lone pairs of electrons, such as oxygen or nitrogen, can lead to the formation of internal Li-heteroatom bonds. This internal solvation can stabilize lower aggregation states, such as monomers or dimers, by satisfying the coordination sphere of the lithium cation without the need for intermolecular association.

In the case of (4-methoxyphenyl)lithium, the oxygen atom of the methoxy group is positioned para to the carbon-lithium bond. Due to this significant distance and the rigidity of the benzene (B151609) ring, direct intramolecular coordination of the methoxy oxygen to the lithium center of the same molecule is sterically impossible.

Studies on related substituted aryllithium compounds have demonstrated the profound impact of heteroatom substituents. For instance, in the case of 2-methoxy-6-(methoxymethyl)phenyllithium, where the methoxy groups are positioned ortho to the lithium, strong intramolecular coordination is observed, leading to a significant stabilization of the monomeric form. researchgate.net While this specific substitution pattern is different from (4-methoxyphenyl)lithium, it underscores the general principle that appropriately positioned heteroatoms can dramatically alter aggregation behavior.

The following table summarizes the expected influence of substituent position on intramolecular coordination in methoxyphenyllithium isomers:

| Isomer | Substituent Position | Potential for Intramolecular Coordination | Expected Predominant Aggregation State (in non-coordinating solvents) |

| (2-methoxyphenyl)lithium | ortho | High | Lower aggregates (monomers/dimers) |

| (3-methoxyphenyl)lithium | meta | Low | Higher aggregates (tetramers/hexamers) |

| (4-methoxyphenyl)lithium | para | Negligible | Higher aggregates (tetramers/hexamers) |

Correlations Between Aggregate Structure and Chemical Reactivity

The state of aggregation of an organolithium reagent is intrinsically linked to its chemical reactivity. rsc.orgacs.org Generally, a lower degree of aggregation is associated with higher reactivity. rsc.org This is because the carbon-lithium bonds in smaller aggregates are more exposed and available for reaction with electrophiles. In larger aggregates, the C-Li bonds are often sequestered within the core of the cluster, rendering them less accessible.

The reactivity of different aggregates can vary by several orders of magnitude. For example, studies on n-butyllithium have shown the dimer to be vastly more reactive than the tetramer. researchgate.net Similarly, for 2-methoxy-6-(methoxymethyl)phenyllithium, the monomer was found to be at least 10^14 times more reactive than the tetramer in a deprotonation reaction. researchgate.net

The following table provides a qualitative correlation between the aggregation state and the expected reactivity of an aryllithium compound like (4-methoxyphenyl)lithium:

| Aggregate State | Coordination Environment | Relative Reactivity |

| Monomer | Highly solvated/intramolecularly coordinated | Very High |

| Dimer | Solvated | High |

| Tetramer | Poorly solvated | Low |

| Higher Aggregates | Unsolvated | Very Low |

Reactivity and Mechanistic Investigations Involving 4 Methoxyphenyl Lithium

Fundamental Reactivity Profile as a Strong Nucleophile and Base

The carbon-lithium bond in (4-methoxyphenyl)lithium is highly polarized due to the large difference in electronegativity between carbon and lithium. This polarization results in a high degree of ionic character, rendering the aryl carbon atom strongly nucleophilic and basic. wikipedia.org This inherent reactivity allows it to readily attack electrophilic centers and abstract protons from a variety of acidic compounds.

Organolithium reagents, including (4-methoxyphenyl)lithium, are generally more reactive than their Grignard reagent counterparts (e.g., (4-methoxyphenyl)magnesium bromide). reddit.comreddit.comyoutube.com This heightened reactivity can be attributed to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond. quora.com Lithium is less electronegative than magnesium, resulting in a more carbanionic character for the carbon atom in the organolithium compound.

This difference in reactivity has practical implications in synthesis. For instance, organolithium reagents are often more effective in reactions with sterically hindered carbonyl compounds where Grignard reagents might fail or lead to reduction instead of addition. wikipedia.org However, the high reactivity of organolithium compounds also makes them more prone to side reactions, such as acting as a base when a nucleophilic attack is desired. reddit.com

Table 1: Comparison of (4-Methoxyphenyl)lithium and its Grignard Analog

| Property | (4-Methoxyphenyl)lithium | (4-Methoxyphenyl)magnesium halide |

|---|---|---|

| Metal Electronegativity | Lower | Higher |

| C-Metal Bond Polarity | Higher | Lower |

| Nucleophilicity | Higher | Lower |

| Basicity | Higher | Lower |

| Reactivity | More reactive, sometimes less selective | Less reactive, often more selective |

The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring plays a crucial role in modulating the reactivity of (4-methoxyphenyl)lithium. The methoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This electronic effect enhances the nucleophilicity of the carbanionic carbon compared to unsubstituted phenyllithium (B1222949). smolecule.com

Studies have shown that this electron-donating nature can accelerate reaction rates. For example, in certain coupling reactions, (4-methoxyphenyl)lithium reacts significantly faster than phenyllithium due to better charge delocalization. smolecule.com The presence of the methoxy group can also influence the aggregation state of the organolithium reagent in solution, which in turn affects its reactivity. nih.gov While the para-methoxy group enhances nucleophilicity, it does so with minimal steric hindrance, allowing for broader applications compared to ortho-substituted analogs. smolecule.com

Nucleophilic Addition Reactions

A primary application of (4-methoxyphenyl)lithium is in nucleophilic addition reactions to carbonyl compounds, a fundamental strategy for constructing carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comucla.edu

(4-Methoxyphenyl)lithium readily adds to the electrophilic carbon of a carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. ucalgary.cacolby.edu

The reaction of (4-methoxyphenyl)lithium with aldehydes and ketones is a reliable method for synthesizing secondary and tertiary alcohols, respectively. ucalgary.camasterorganicchemistry.comyoutube.com

With Aldehydes: The addition to an aldehyde produces a secondary alcohol where one of the substituents on the carbinol carbon is the 4-methoxyphenyl group. masterorganicchemistry.com

With Ketones: The addition to a ketone yields a tertiary alcohol, incorporating the 4-methoxyphenyl group into a more substituted structure. ucalgary.camasterorganicchemistry.com

These reactions are typically irreversible due to the high basicity of the resulting alkoxide intermediate. masterorganicchemistry.com

Table 2: Synthesis of Alcohols via Nucleophilic Addition

| Carbonyl Substrate | Reagent | Intermediate | Final Product | Product Type |

|---|---|---|---|---|

| Formaldehyde | (4-Methoxyphenyl)lithium | Lithium (4-methoxyphenyl)methoxide | (4-Methoxyphenyl)methanol | Primary Alcohol |

| Acetaldehyde | (4-Methoxyphenyl)lithium | Lithium 1-(4-methoxyphenyl)ethoxide | 1-(4-Methoxyphenyl)ethanol | Secondary Alcohol |

The Weinreb-Nahm amide provides a valuable tool for the synthesis of ketones using strong nucleophiles like (4-methoxyphenyl)lithium. wikipedia.org Unlike reactions with esters or acid chlorides, which often lead to over-addition and the formation of tertiary alcohols, the reaction with a Weinreb amide typically stops at the ketone stage. wikipedia.orgwikipedia.org

The mechanism involves the formation of a stable, chelated tetrahedral intermediate. The lithium cation is coordinated by both the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methylamide group. wikipedia.org This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This stability prevents a second equivalent of the organolithium reagent from adding to the carbonyl, thus avoiding the formation of an alcohol byproduct. wikipedia.orgwikipedia.org This method offers a high-yielding and selective route to synthesize various 4-methoxyphenyl ketones. rsc.org

Addition to Carbonyl Compounds for Carbon-Carbon Bond Formation

Reactions with Carbon Dioxide for Carboxylic Acid Formation

A fundamental and widely used application of organolithium reagents, including (4-methoxyphenyl)lithium, is their reaction with carbon dioxide (CO2) to form carboxylic acids. This process, known as carboxylation, serves as an efficient method for extending a carbon chain by one carbon while introducing a valuable functional group. chemistrysteps.comlibretexts.org

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of (4-methoxyphenyl)lithium on the electrophilic carbon atom of carbon dioxide. chemistrysteps.com This addition step breaks one of the carbon-oxygen π-bonds, resulting in the formation of a lithium carboxylate salt. Subsequent treatment of this intermediate with an aqueous acid (acidic workup) protonates the carboxylate to yield the final carboxylic acid product, 4-methoxybenzoic acid. chemistrysteps.commasterorganicchemistry.com

General Reaction Scheme:

Nucleophilic Addition: The (4-methoxyphenyl)lithium adds to the carbon-oxygen double bond of CO2.

Protonation: An acidic workup protonates the resulting lithium 4-methoxybenzoate salt.

This transformation is a high-yield, synthetically reliable method for converting an aryl halide (via its lithiated derivative) into the corresponding benzoic acid.

Stereochemical Control and Stereoselectivity in Carbonyl Additions

(4-Methoxyphenyl)lithium readily participates in nucleophilic addition reactions with a wide range of carbonyl compounds, including aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. wikipedia.orgmasterorganicchemistry.comyoutube.com The stereochemical outcome of these additions is a critical aspect, particularly when new stereocenters are formed.

The addition of organolithium reagents to chiral or prochiral carbonyls can lead to the formation of diastereomeric or enantiomeric products. The stereoselectivity of these reactions is governed by several factors:

Steric Hindrance: The nucleophile typically attacks the carbonyl carbon from the less sterically hindered face, following models such as Cram's rule or the Felkin-Anh model for 1,2-asymmetric induction. wikipedia.org

Solvent and Additives: The nature of the solvent and the presence of coordinating additives can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting stereoselectivity. wisc.edu For instance, the addition of lithium salts like lithium perchlorate (LiClO4) has been shown to enhance the stereoselectivity in some carbonyl additions. wikipedia.org

Chelation Control: Substrates containing a nearby Lewis basic group (e.g., an α-alkoxy group) can chelate the lithium cation, leading to a more rigid transition state and directing the nucleophilic attack from a specific face, resulting in high diastereoselectivity.

The table below illustrates the expected products from the addition of (4-methoxyphenyl)lithium to representative carbonyl compounds.

| Carbonyl Reactant | (4-Methoxyphenyl)lithium | Product after Acidic Workup | Product Class |

| Acetaldehyde | 1 equivalent | 1-(4-Methoxyphenyl)ethanol | Secondary Alcohol |

| Benzophenone | 1 equivalent | (4-Methoxyphenyl)diphenylmethanol | Tertiary Alcohol |

| Cyclohexanone | 1 equivalent | 1-(4-Methoxyphenyl)cyclohexan-1-ol | Tertiary Alcohol |

This table represents the general outcome of the reaction. The stereoselectivity would depend on specific reaction conditions and the potential for chiral induction.

Carbolithiation Reactions

Carbolithiation is a powerful carbon-carbon bond-forming reaction where an organolithium reagent adds across a carbon-carbon double or triple bond. wikipedia.orgrsc.org This process generates a new, more stable organolithium species that can be trapped with an electrophile, allowing for further functionalization. rsc.orgnih.gov (4-Methoxyphenyl)lithium, as an aryllithium, can undergo such additions, particularly in intramolecular cyclization reactions where a five-membered ring is formed. wikipedia.orgresearchgate.net

The key features of carbolithiation reactions include:

Mechanism: The reaction typically proceeds via a syn-addition of the C-Li bond across the π-system. rsc.org

Thermodynamics: The reaction is driven by the formation of a more stable organolithium intermediate. For example, the addition of an aryllithium to a styrene derivative results in a more stable benzylic lithium species. rsc.org

Intramolecular vs. Intermolecular: While intermolecular carbolithiations can be challenging and may lead to polymerization, intramolecular versions are highly efficient for constructing carbocyclic and heterocyclic systems. wikipedia.orgnih.gov The lithium atom often coordinates to the remote π-bond, leading to a rigid transition state and high stereochemical control. nih.gov

Nucleophilic Ring-Opening of Cyclic Systems (e.g., Siloxanes)

The high nucleophilicity of (4-methoxyphenyl)lithium enables it to open strained or reactive cyclic systems. A notable example is the reaction with cyclic ethers like tetrahydrofuran (B95107) (THF), which is often used as a solvent. While stable at low temperatures, organolithiums can deprotonate THF at the alpha position, which is followed by a rapid reverse [3+2] cycloaddition, effectively leading to ring-opening and the formation of ethylene and a lithium enolate. nih.gov

More direct nucleophilic ring-opening can occur with other cyclic systems. For instance, organolithium reagents are known to react with cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3), by cleaving a silicon-oxygen bond. This reaction is a key step in certain types of anionic ring-opening polymerizations. The attack of the (4-methoxyphenyl) carbanion on the electrophilic silicon atom results in a linear silanolate species, which can propagate further or be quenched.

Deprotonation (Metalation) Processes

Beyond its role as a nucleophile, (4-methoxyphenyl)lithium is a powerful base capable of deprotonating a wide range of substrates in a process known as metalation or lithiation. wikipedia.orgnih.gov The polar nature of the C-Li bond makes the organic moiety strongly basic, readily abstracting protons from compounds with sufficient acidity. wikipedia.org

Deprotonation of Weakly Acidic Protons (e.g., Alcohols, Amines, Hydrocarbons)

(4-Methoxyphenyl)lithium is a sufficiently strong base to deprotonate compounds that are generally considered weak acids. This reactivity is fundamental for generating other reactive anions in situ.

Alcohols and Amines: Protons on heteroatoms like oxygen and nitrogen are readily abstracted. The reaction with alcohols (R-OH) and primary/secondary amines (R-NH2, R2-NH) is a fast acid-base reaction that produces the corresponding lithium alkoxide (R-OLi) or lithium amide (R-N(H)Li, R2-NLi), respectively. nih.gov

Hydrocarbons: While alkanes are generally unreactive, hydrocarbons with activated C-H bonds can be deprotonated. This includes terminal alkynes, whose sp-hybridized C-H bond is acidic enough to be removed, forming a lithium acetylide. nih.gov Furthermore, sufficiently activated C-H bonds, such as those adjacent to an aromatic ring (benzylic position), can be metalated. researchgate.netrsc.org

The table below provides a comparative overview of the approximate pKa values of various substrates that can be deprotonated by strong organolithium bases.

| Compound Type | Example | Approximate pKa | Product after Deprotonation |

| Alcohol | Ethanol | 16 | Lithium Ethoxide |

| Amine | Diisopropylamine | 36 | Lithium Diisopropylamide (LDA) |

| Terminal Alkyne | Phenylacetylene | 25 | Lithium Phenylacetylide |

| Hydrocarbon | Toluene | 43 | Benzyllithium |

Note: (4-Methoxyphenyl)lithium, being derived from a hydrocarbon with a pKa of ~44, can effectively deprotonate substrates with a lower pKa.

Formation of Enolates

One of the most significant applications of strong, non-nucleophilic bases in organic synthesis is the formation of enolates from carbonyl compounds. wikipedia.orglibretexts.org (4-Methoxyphenyl)lithium can function as such a base, deprotonating the α-carbon of a ketone, aldehyde, or ester to generate a lithium enolate. wikipedia.orgbham.ac.uk

This acid-base reaction must be performed under specific conditions to be effective:

Strong Base: The base must be strong enough to irreversibly and completely convert the carbonyl compound into its enolate. libretexts.org

Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions. libretexts.orgmakingmolecules.com

Non-nucleophilic Character: While aryllithiums can act as nucleophiles, their addition to sterically hindered ketones is often slow, allowing deprotonation to occur preferentially, especially at low temperatures. However, for enolate formation, lithium amides like LDA are more commonly used due to their greater steric bulk, which minimizes competitive nucleophilic addition. libretexts.orgyoutube.com

The resulting lithium enolates are versatile nucleophilic intermediates used extensively in C-C bond formation reactions, such as alkylations and aldol condensations. wikipedia.orgmakingmolecules.com

Substitution Reactions

(4-Methoxyphenyl)lithium is a versatile reagent in substitution reactions, where it acts as a nucleophile to displace leaving groups from various substrates. Its utility extends from classic SN2-type reactions with organic halides to more complex substitutions at heteroatom centers and on organometallic complexes.

SN2-Type Nucleophilic Substitution with Halides

As a strong nucleophile, (4-methoxyphenyl)lithium can participate in SN2-type reactions with alkyl and allylic halides. wikipedia.org These reactions involve the direct displacement of a halide leaving group, leading to the formation of a new carbon-carbon bond. However, the high reactivity of organolithium reagents means that competing side reactions, such as elimination (E2) and metal-halogen exchange, can occur, particularly with more sterically hindered or reactive halides. wikipedia.orgmasterorganicchemistry.com

The choice of substrate and reaction conditions is crucial for maximizing the yield of the desired substitution product. Less sterically hindered primary alkyl halides are generally the best substrates. The reaction of phenyl-substituted allyllithiums with secondary alkyl halides has been shown to proceed via a polar pathway, consistent with an SN2 mechanism, resulting in a complete inversion of configuration at the stereocenter. rsc.org This stereospecificity is a hallmark of the SN2 mechanism. chemistrysteps.com The reactivity of the halide leaving group also plays a significant role, with the typical trend being I > Br > Cl. chemistrysteps.com

| Organolithium Reagent | Alkyl Halide | Product | Key Observation | Reference |

|---|---|---|---|---|

| 1-Phenylallyl-lithium | (S)-(+)-2-Bromobutane | (R)-4-Methyl-3-phenylhex-1-ene | Complete inversion of configuration | rsc.org |

| General (R-Li) | Alkyl Halide (R'-X) | R-R' | Competing radical reactions or metal-halogen exchange can occur | wikipedia.org |

| Benzyllithium | Alkyl Halide | Alkylated Benzene (B151609) | Demonstrates SN2 inversion | wikipedia.org |

Iterative Substitution at Heteroatom Centers (e.g., Silicon in Chlorosilanes)

(4-Methoxyphenyl)lithium is employed in the synthesis of organosilanes through nucleophilic substitution at silicon centers. A prominent example is the reaction with chlorosilanes, such as silicon tetrachloride or other substituted chlorosilanes. The stepwise replacement of chloride ions on the silicon atom by the 4-methoxyphenyl group allows for the controlled synthesis of a range of substituted silanes.

This reactivity is central to iterative synthetic strategies for creating complex oligosilanes. nih.govresearchgate.net In such methods, a methoxyphenyl-substituted silyl unit can be coupled with a chlorosilane. The methoxy group on the phenyl ring serves as a latent leaving group that can be selectively chlorinated in a subsequent step, regenerating a reactive chlorosilyl terminus for the next iteration. nih.gov This iterative process enables the construction of oligosilanes with precisely defined sequences and complex architectures, such as branched or tree-shaped molecules, which are otherwise difficult to access. nih.gov

The reaction of an aryl lithium or Grignard reagent with a tetraalkyl orthosilicate, such as tetraethyl orthosilicate (TEOS), also proceeds via nucleophilic substitution to form aryltrialkoxysilanes, which are valuable precursors in materials science. researchgate.net The complete substitution of all four chloro groups in silicon tetrachloride with (4-methoxyphenyl)lithium leads to the formation of tetrakis(4-methoxyphenyl)silane.

| Arylating Reagent | Silicon Substrate | Product Type | Synthetic Strategy | Reference |

|---|---|---|---|---|

| (4-Methoxyphenyl)lithium | Chloro(oligo)silanes | Oligosilanes | Iterative synthesis via cross-Si-Si bond formation | nih.gov |

| Aryl Grignard/Lithium Reagents | Tetraalkyl Orthosilicates (e.g., TEOS) | Aryl(trialkoxy)silanes | Nucleophilic substitution at silicon | researchgate.net |

| (4-Methoxyphenyl)lithium | Silicon Tetrachloride | Tetrakis(4-methoxyphenyl)silane | Exhaustive substitution | N/A |

Reactions with Organometallic Complexes (e.g., Aryliron Complexes)

(4-Methoxyphenyl)lithium can react with various organometallic complexes, often through a process of transmetalation or ligand exchange. While direct reactions with aryliron complexes are a plausible pathway, much of the related research focuses on using milder organometallic reagents like arylzinc or arylboron compounds in palladium-catalyzed cross-coupling reactions to synthesize aryliron complexes. nih.gov

The underlying principle involves the transfer of the aryl group from a more electropositive metal (like lithium) to a transition metal center (like iron). For instance, aryldicarbonylcyclopentadienyliron complexes, [CpFe(CO)₂Ar], are an important class of organometallics. nih.gov The synthesis of these compounds can be achieved by reacting an iron halide complex, such as [CpFe(CO)₂I], with an organometallic nucleophile. Although aryllithium reagents are highly reactive, potentially leading to side reactions, their controlled use can lead to the desired aryliron product. The reactivity of the aryl-Fe bond in the resulting complexes allows for further transformations, making them useful intermediates in organic synthesis. nih.govnih.gov

Exchange Reactions as Synthetic and Mechanistic Pathways

Exchange reactions are fundamental to the synthetic utility of (4-methoxyphenyl)lithium, serving both as a primary method for its preparation and as a route to other functionalized molecules.

Lithium-Halogen Exchange Kinetics and Thermodynamics

Lithium-halogen exchange is one of the most efficient methods for preparing aryllithium reagents, including (4-methoxyphenyl)lithium. wikipedia.orgsaylor.org This reaction involves treating an aryl halide with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium. wikipedia.org The reaction is an equilibrium process, driven by the formation of the more stable organolithium species. acs.org The exchange is thermodynamically favorable when forming an aryllithium (with the carbanionic carbon being sp²-hybridized) from an alkyllithium (sp³-hybridized). imperial.ac.uk

The kinetics of this exchange are remarkably fast, often proceeding to completion within seconds or minutes, even at very low temperatures (e.g., -78°C to -100°C). smolecule.comharvard.eduacs.org Studies using a microfluidic device for the reaction between p-bromoanisole and n-butyllithium demonstrated that a 95% yield of (4-methoxyphenyl)lithium could be achieved in under one second. acs.org The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F. wikipedia.orgprinceton.edu For practical synthesis, aryl bromides often provide the best balance of reactivity and substrate availability. smolecule.com

The mechanism is believed to proceed through the formation of an intermediate "ate-complex," where the alkyllithium coordinates to the halogen atom of the aryl halide. wikipedia.orgharvard.eduprinceton.edu This complex then facilitates the transfer of the lithium and halogen atoms. The presence of the electron-donating methoxy group in the para position can accelerate the reaction by stabilizing the resulting aryllithium product. smolecule.com

| Aryl Halide | Alkyllithium | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| p-Bromoanisole | n-BuLi | -40 to -100 | 5 min - 2 hr | >90% | smolecule.com |

| p-Bromoanisole | n-BuLi | Room Temp (in microreactor) | < 1 sec | 95% | acs.org |

| Aryl Iodide | t-BuLi | -78 | ~5 min | Typically high | harvard.edu |

Metal-Hydrogen and Metal-Metal Exchange Reactions

Beyond lithium-halogen exchange, (4-methoxyphenyl)lithium can be involved in metal-hydrogen and metal-metal exchange reactions.

Metal-Hydrogen Exchange (Lithiation): This process, also known as lithiation or deprotonation, involves the abstraction of an acidic proton from a substrate by an organolithium reagent. While (4-methoxyphenyl)lithium itself is typically prepared via halogen-metal exchange, it can act as a base to deprotonate other molecules. More commonly, related compounds are formed through this pathway. For example, anisole (B1667542) can undergo direct lithiation using a strong base like n-butyllithium. The methoxy group acts as a directed metalation group (DMG), guiding the deprotonation to the ortho position due to coordination with the lithium cation. wikipedia.org This regioselectivity is a powerful tool in aromatic functionalization. In some cases, there can be competition between lithium-halogen exchange and metal-hydrogen exchange, with the former generally being faster. ias.ac.in

Metal-Metal Exchange (Transmetalation): This reaction involves the transfer of an organic group from one metal to another. (4-Methoxyphenyl)lithium can be used to generate other organometallic compounds by reacting it with metal halides or salts (e.g., ZnCl₂, CuI, MgBr₂). saylor.org For example, reacting (4-methoxyphenyl)lithium with zinc chloride would yield (4-methoxyphenyl)zinc species. These newly formed organometallic reagents often exhibit different and more selective reactivity profiles than the parent organolithium compound. For instance, organozinc and organocuprate reagents are generally milder and show greater functional group tolerance in cross-coupling reactions. nih.govsaylor.org

Other Specialized Reactivities

Electrophilic Amination Mediated by Transfer Agents

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. For electron-rich aryllithium species such as (4-methoxyphenyl)lithium, electrophilic amination serves as a direct method to form valuable aniline derivatives. This process can be efficiently mediated by transfer agents, which facilitate the delivery of the "NH2" synthon.

Recent advancements have demonstrated the utility of copper-catalyzed electrophilic amination of various organolithium reagents, including (4-methoxyphenyl)lithium. nih.govnih.gov In these reactions, recoverable siloxane transfer agents are employed in conjunction with N,N-dialkyl-O-benzoylhydroxylamines as the electrophilic nitrogen source. The electron-rich nature of (4-methoxyphenyl)lithium facilitates its participation in this transformation, leading to the corresponding aminated products in good yields. nih.gov The general approach involves the transmetalation of the organolithium compound with a copper salt, followed by the reaction of the resulting organocopper species with the aminating reagent. The use of a siloxane transfer agent is advantageous as it can be readily recovered and reused, enhancing the sustainability of the process. nih.govnih.gov

The reaction of (4-methoxyphenyl)lithium under these conditions provides a direct route to 4-methoxyaniline derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The mild reaction conditions and the ability to employ a recoverable transfer agent make this a practical method for the synthesis of these compounds. nih.gov

Functionalization of White Phosphorus to Organophosphorus Compounds

White phosphorus (P4), the primary feedstock for the production of organophosphorus compounds, is a highly reactive and hazardous molecule. uni-regensburg.denih.gov Traditional methods for its functionalization often involve harsh reagents and multi-step processes. nih.gov The direct conversion of white phosphorus into valuable organophosphorus compounds using organometallic reagents like (4-methoxyphenyl)lithium represents a more atom-economical and sustainable approach. nih.govresearchgate.net

The reaction of organolithium reagents with the tetrahedral P4 molecule can lead to the cleavage of P–P bonds and the formation of new P–C bonds. researchgate.netresearchgate.netresearchgate.net This direct functionalization can provide access to a variety of organophosphorus compounds, including primary, secondary, and tertiary phosphines, which are widely used as ligands in catalysis, as well as intermediates in the synthesis of other phosphorus-containing molecules. nih.gov

While specific studies detailing the reaction of (4-methoxyphenyl)lithium with white phosphorus are not extensively documented in the reviewed literature, the general reactivity of aryllithiums suggests its potential in this transformation. The nucleophilic character of (4-methoxyphenyl)lithium would enable it to attack the P4 cage, initiating a cascade of reactions that ultimately lead to the incorporation of the 4-methoxyphenyl group into phosphorus-containing products. The reaction conditions, such as solvent and temperature, as well as the stoichiometry of the reagents, would be crucial in controlling the selectivity and yield of the desired organophosphorus compounds. researchgate.netd-nb.infotu-dresden.de

Recent breakthroughs in the direct functionalization of P4 have highlighted the use of various methodologies, including metal-mediated reactions and electrochemical approaches, to generate valuable P1 products, thereby avoiding hazardous intermediates like PCl3. d-nb.infotu-dresden.de

Proto-deboration Reactions

Proto-deboronation is a reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is often considered an undesired side reaction in metal-catalyzed cross-coupling reactions that utilize boronic acids or their esters, such as the Suzuki-Miyaura coupling. wikipedia.orgcore.ac.uk The propensity for a boronic acid or ester to undergo proto-deboronation is influenced by several factors, including the nature of the organic substituent and the reaction conditions, particularly pH. ed.ac.ukresearchgate.neted.ac.uk

While (4-methoxyphenyl)lithium is not directly a reagent for proto-deboronation, its presence in a reaction mixture containing boronic esters could indirectly influence this process. For instance, if (4-methoxyphenyl)lithium is used as a base or if residual base is present from its preparation, it could promote the base-catalyzed proto-deboronation of any boronic ester intermediates or starting materials. Understanding the factors that govern proto-deboronation is crucial for optimizing reaction conditions to minimize this unwanted side reaction and maximize the yield of the desired cross-coupled product. nih.govnih.govrsc.orgnih.govresearchgate.netbris.ac.uk

Mechanistic Investigations

Deuterium Labeling Studies for Reaction Pathway Elucidation

Deuterium labeling is a powerful technique used to trace the path of atoms and elucidate reaction mechanisms. chem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can gain insights into bond-breaking and bond-forming steps, as well as identify the involvement of specific intermediates. chem-station.combeilstein-journals.org The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, is a key piece of evidence that can be obtained from these studies. chem-station.com

In the context of reactions involving (4-methoxyphenyl)lithium, deuterium labeling can be employed in several ways. For example, quenching a reaction with deuterium oxide (D2O) at various stages can help to identify the position of the lithium atom in any organolithium intermediates. This is particularly useful in determining the regioselectivity of lithiation reactions. Furthermore, using deuterated starting materials can help to track the fate of specific hydrogen atoms throughout a reaction sequence. beilstein-journals.org

Mechanistic studies of reactions involving organolithium reagents have utilized deuterium labeling to understand complex reaction pathways, such as anionic cyclizations. acs.orgnih.gov For instance, in the study of the dearomatization of N-alkyl-N-benzyldiphenylphosphinamides, deuterium labeling, in conjunction with NMR spectroscopy, was instrumental in identifying various anionic species and unraveling the sequence of metalation and cyclization events. acs.orgnih.gov Similar methodologies could be applied to investigate the mechanisms of reactions involving (4-methoxyphenyl)lithium, providing valuable information on the nature of the transition states and the role of solvent and additives.

Application of Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable computational tool for investigating the mechanisms of chemical reactions. nih.govnih.gov DFT calculations allow for the determination of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. niscpr.res.inresearchgate.net This information is crucial for understanding reaction pathways, predicting reactivity, and explaining observed selectivities. researchgate.netresearchgate.net

For reactions involving (4-methoxyphenyl)lithium, DFT calculations can provide insights that are often difficult to obtain through experimental methods alone. For example, the aggregation state of organolithium reagents in solution, which significantly impacts their reactivity, can be modeled using DFT. Calculations can also be used to explore the transition state structures of key reaction steps, such as electrophilic attack or transmetalation, to understand the factors that control the stereochemical and regiochemical outcomes of a reaction. rsc.org

DFT has been successfully applied to study the mechanisms of a wide range of reactions, including cycloadditions and the interaction of molecules with metal ions. nih.govnih.gov In the context of the specialized reactivities of (4-methoxyphenyl)lithium, DFT could be used to:

Investigate the transition state of the electrophilic amination reaction to understand the role of the copper catalyst and the transfer agent.

Model the interaction of (4-methoxyphenyl)lithium with the white phosphorus cage to elucidate the mechanism of P–C bond formation.

Calculate the energy barriers for competing reaction pathways, such as desired cross-coupling versus undesired proto-deboronation, to guide the optimization of reaction conditions.

By combining experimental results with insights from DFT calculations, a more complete and nuanced understanding of the reactivity of (4-methoxyphenyl)lithium can be achieved. ufl.edu

In-Situ Real-Time Reaction Monitoring (e.g., FTIR Spectroscopy)